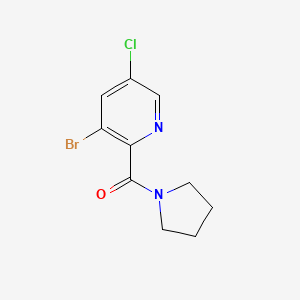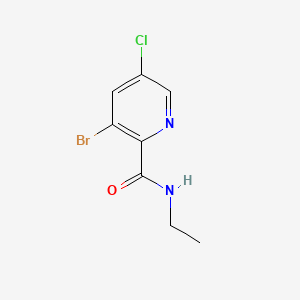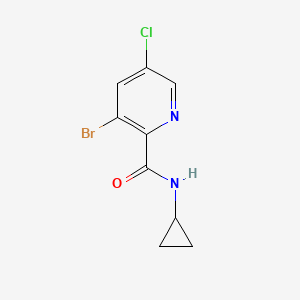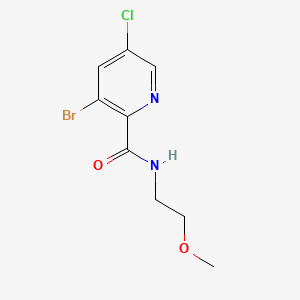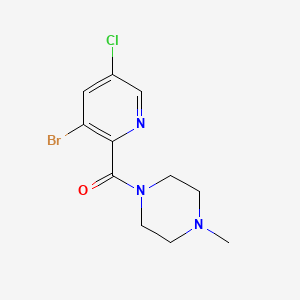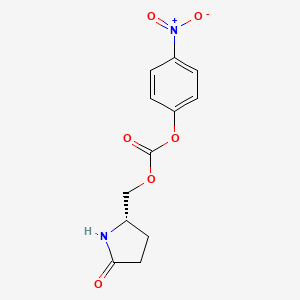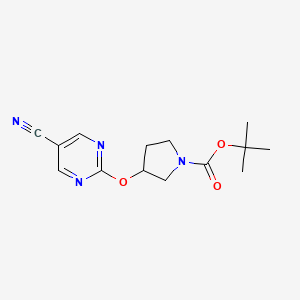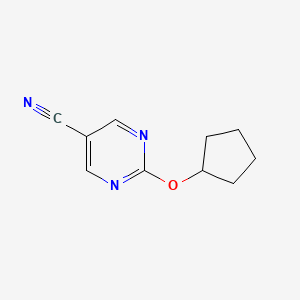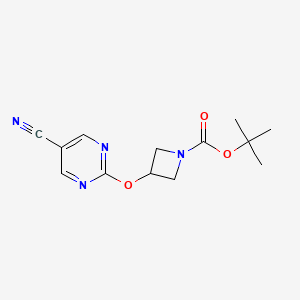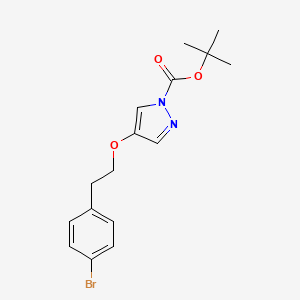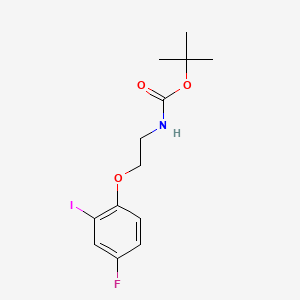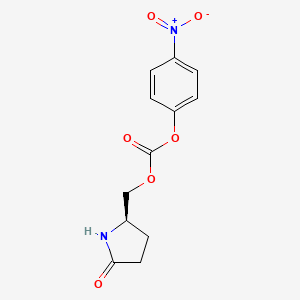
(R)-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate is a chemical compound that features a nitrophenyl group and a pyrrolidinone moiety linked by a carbonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate typically involves the reaction of ®-4-nitrophenol with ((5-oxopyrrolidin-2-yl)methyl) chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate can undergo various chemical reactions, including:
Hydrolysis: The carbonate ester can be hydrolyzed to yield ®-4-nitrophenol and ((5-oxopyrrolidin-2-yl)methyl) alcohol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Hydrolysis: ®-4-nitrophenol and ((5-oxopyrrolidin-2-yl)methyl) alcohol.
Reduction: ®-4-aminophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ®-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. It can be used to synthesize derivatives that may exhibit pharmacological properties such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of ®-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The nitrophenyl group can undergo redox reactions, while the pyrrolidinone moiety can interact with various biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl carbonate derivatives: These compounds share the nitrophenyl carbonate structure but differ in the substituents attached to the carbonate group.
Pyrrolidinone derivatives: Compounds with a pyrrolidinone core but different functional groups attached to the nitrogen or carbon atoms.
Uniqueness
®-4-Nitrophenyl ((5-oxopyrrolidin-2-yl)methyl) carbonate is unique due to the combination of the nitrophenyl and pyrrolidinone groups. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a versatile compound in research and industrial applications.
Propiedades
IUPAC Name |
(4-nitrophenyl) [(2R)-5-oxopyrrolidin-2-yl]methyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c15-11-6-1-8(13-11)7-19-12(16)20-10-4-2-9(3-5-10)14(17)18/h2-5,8H,1,6-7H2,(H,13,15)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWDEYOCMUVIQE-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 5-(m-tolyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8196924.png)
